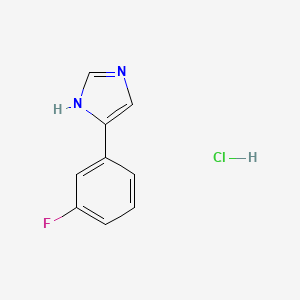
4-(2-Aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is a synthetic organic compound that features a naphthalene ring fused with a phenyl group and an aminoacetyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl naphthalene-1-carboxylate with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoacetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The naphthalene ring system may also interact with hydrophobic pockets in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Phenyl derivatives: Including 4-aminophenyl naphthalene-1-carboxylate and 4-hydroxyphenyl naphthalene-1-carboxylate.
Uniqueness
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoacetyl group with a naphthalene-phenyl system makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H16ClNO3 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
[4-(2-aminoacetyl)phenyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-8-10-15(11-9-14)23-19(22)17-7-3-5-13-4-1-2-6-16(13)17;/h1-11H,12,20H2;1H |
Clé InChI |
ZBGZGKNVDDJGBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


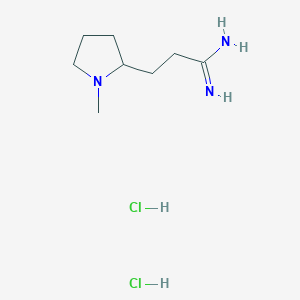
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
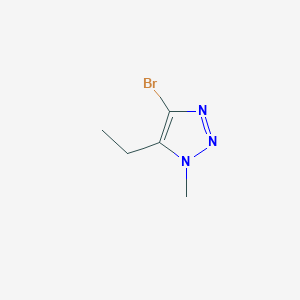
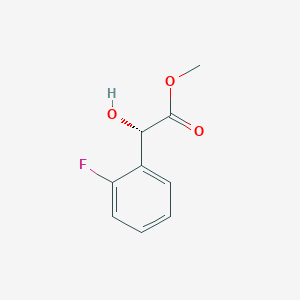
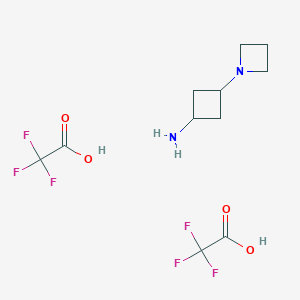
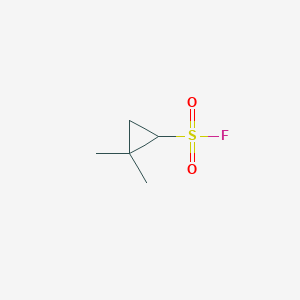
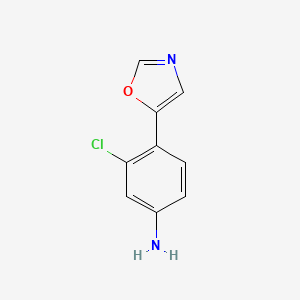
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

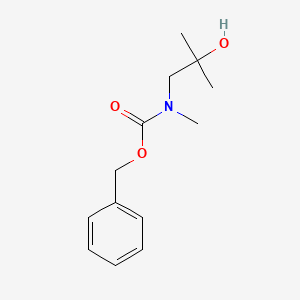
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
